molecular formula C16H13IN2O3S B4940733 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Cat. No. B4940733
M. Wt: 440.3 g/mol
InChI Key: YSSKTIYMWSEWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that tumors rely on for growth and survival). It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its potential as a cancer treatment. However, its complex synthesis method and limited availability may make it difficult to use in large-scale studies. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

Future studies could focus on further elucidating the mechanism of action of 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid, as well as exploring its potential applications in other areas of scientific research beyond cancer. Additionally, efforts could be made to streamline the synthesis method and increase the availability of this compound for use in larger-scale studies.

Synthesis Methods

The synthesis of 3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid involves several steps, including the reaction of 2-iodobenzoyl chloride with thiourea to form 2-iodobenzoylthiourea. This compound is then reacted with 4-methylbenzoic acid in the presence of a base to form the final product.

properties

IUPAC Name

3-[(2-iodobenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O3S/c1-9-6-7-10(15(21)22)8-13(9)18-16(23)19-14(20)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSKTIYMWSEWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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